molecular formula C12H16ClNO2 B1431848 Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride CAS No. 2170170-16-6

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No. B1431848
M. Wt: 241.71 g/mol
InChI Key: AIGJJVLXPPJJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound . The IUPAC name of this compound is "methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride" .


Molecular Structure Analysis

The InChI code for “Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is 1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” are not detailed in the search results .


Physical And Chemical Properties Analysis

“Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 241.72 . The compound should be stored at refrigerator temperatures .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the research and application of “Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” are not specified in the search results .

properties

IUPAC Name

methyl 5-phenylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJJVLXPPJJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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